molecular formula C8H5ClFNO B011622 6-Chloro-5-fluoroindolin-2-one CAS No. 100487-74-9

6-Chloro-5-fluoroindolin-2-one

Cat. No.: B011622
CAS No.: 100487-74-9
M. Wt: 185.58 g/mol
InChI Key: QDUXBJGXHPPFJG-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoroindolin-2-one is a synthetic heterocyclic compound that has been studied for its potential applications in various scientific research fields. It is a derivative of the indolin-2-one family, and its structure is composed of a six-membered ring with a chlorine and a fluorine atom attached to the central carbon atom. This compound has been studied for its unique properties and has been found to be of potential use in the development of new drugs and in the synthesis of complex molecules.

Scientific Research Applications

  • Dual Inhibitors of Mycobacterium Tuberculosis and Influenza Virus

    Novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines, closely related to 6-Chloro-5-fluoroindolin-2-one, have shown potential as dual inhibitors of Mycobacterium tuberculosis and influenza virus, with specific compounds exhibiting high activity and selectivity indices (Marvadi et al., 2019).

  • Anti-Inflammatory and Analgesic Activity

    A compound closely related, 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, has demonstrated anti-inflammatory and analgesic activity comparable to COX-2 inhibitor lumiracoxib, without inducing gastric ulceration effects (dos Santos et al., 2010).

  • Chemosensor for Cadmium

    5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, another derivative, selectively responds to Cd2+ and binds it, potentially useful for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

  • Antibacterial Activity

    New fluorine-containing indole-2,3-dione derivatives have shown promising antibacterial activity against Staphylococcus albus and Escherichia coli (Joshi et al., 1981).

  • Antitumor Properties

    Compounds synthesized with urea linkage, such as 6e and 6f, exhibit promising antitumor properties, suggesting potential for further development in cancer therapy (Zou et al., 2013).

  • PET Imaging Agents for Nicotinic Acetylcholine Receptors

    A novel series of compounds, including 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues, have shown potential as positron emission tomography (PET) imaging agents for nicotinic acetylcholine receptors (Brown et al., 2002).

  • Radioligands for Studying Nicotinic Acetylcholine Receptors

    High-affinity radioligands, such as those synthesized in a study by Zhang, Hall, and Horti (2004), are valuable tools for positron-emission tomography studies of nicotinic acetylcholine receptors (Zhang et al., 2004).

Future Directions

: Sigma-Aldrich: 6-Chloro-5-fluoroindolin-2-one : FUJIFILM Wako: 5-Fluoroindolin-2-one : Ambeed: this compound : Feasibility Analysis of this compound

Properties

IUPAC Name

6-chloro-5-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUXBJGXHPPFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430759
Record name 6-chloro-5-fluoroindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100487-74-9
Record name 6-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100487-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-5-fluoroindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 26.63 g. sample of the N-(2-chloro)-2-chloro-4-fluoroaniline was thoroughly mixed with 64 g. of anhydrous aluminum chloride, and the mixture was heated at 210°-230° C. for 8.5 hours. The reaction mixture was then poured onto a mixture of ice an 1N hydrochloric acid, with stirring. Stirring was continued for 30 minutes, and then the solid was collected by filtration (22.0 g.). The solid was dissolved in 1:1 ethyl acetate-hexane and chromatographed on 800 g. of silica gel. Elution of the column, followed by evaporation of the fractions, produced 11.7 g. of the N-(2-chloroacetyl)-3-chloro-4-fluoroaniline, followed by 3.0 g. of 6-chloro-5-fluorine-2-oxindole. The latter material was recrystallized from toluene to give 1.70 g. (7% yield) of the title compound, m.p. 196°-206° C. Analysis by NMR spectroscopy indicated that the product was contaminated by some 4-chloro-5-fluorooxindole. A second crop weighing 0.8 g. was obtained.
[Compound]
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N-(2-chloro)-2-chloro-4-fluoroaniline
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7%

Synthesis routes and methods II

Procedure details

Compound (III) is obtained by cyclizing (II) with an acid as shown in step [b] of Scheme 1. Compound (II) is dissolved in a mixture of an acid and a cosolvent, preferably the acid is glacial acetic acid in which instance the preferred cosolvent is water or the acid is hydrochloric acid in which instance the preferred cosolvent is methylene chloride. With acetic acid the ratio of the acid and cosolvent mixture ranges from 2:1 to pure acetic acid respectively, the preferred ratio being 6:1. With HCl, much less acid is required, preferably 1:4 3N HCl to CH2Cl2. Once compound (II) is dissolved, the reaction mixture is stirred at ambient temperature for from 6 to 7 hours to produce 5-fluoro-6-chlorooxindole (III). Compound (III) is readily purified by recrystallization from ethyl acetate to yield an off-white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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